Home > Products > Screening Compounds P61358 > 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride
3-(1H-imidazol-1-yl)propanimidamide dihydrochloride - 1172866-14-6

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride

Catalog Number: EVT-2913241
CAS Number: 1172866-14-6
Molecular Formula: C6H12Cl2N4
Molecular Weight: 211.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(1H-Benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide

Compound Description: This compound is an O-substituted product obtained during the synthesis of spiropyrazolinium compounds from β-aminopropioamidoximes []. Specifically, it was obtained when reacting β-(benzimidazol-1-yl)pro-pioamidoxime with arylsulfonyl chloride, leading to O-substitution instead of the intended spiropyrazolinium formation.

({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-methylphenyl)methanone ((1E)-IPMM)

Compound Description: This molecule demonstrates potential as an anti-Candida agent []. Its structural properties and potential biological activity were investigated using vibrational spectral studies, density functional theory calculations, and predicted docking binding energy analysis [].

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide

Compound Description: This compound has been investigated as a potential new antifungal agent due to its promising antifungal profile against four different fungal strains [].

({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl) methanone (IPAONM)

Compound Description: This molecule is recognized as an anti-Candida agent and has undergone extensive spectroscopic characterization and computational studies [].

6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (11)

Compound Description: This compound exhibits potent antagonistic activity towards the AMPA receptor, comparable to the known antagonist NBQX []. It demonstrated a Ki value of 0.084 μM against AMPA receptors and provided protection against sound-induced seizures in mice at a minimum effective dose of 3 mg/kg ip [].

4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate

Compound Description: This triazole compound has been synthesized and characterized through various spectroscopic techniques, including X-ray crystallography, NMR, and IR [].

(2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide ((2E)-HIPC)

Compound Description: (2E)-HIPC is recognized for its anticonvulsant properties []. The compound's molecular structure has been analyzed using both experimental and theoretical methods, including Hartree-Fock (HF) and density functional theory (DFT/B3LYP) calculations, to understand its structural characteristics and reactivity [].

3-(3-(1H-imidazol-1-yl)phenyl)-5-(4-(1H-imidazol-1-yl)phenyl)-1-methyl-1H-1,2,4-triazole(L)

Compound Description: This compound serves as a rigid N donor ligand used in the synthesis of two coordination polymers, Zn4L2(bpca)4·4DMF·9H2O (1) and Cd2L2(4,4′-cdba)2·2DMF (2), which exhibit distinct electrochemical properties and photoelectrochemical behaviors [].

(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j)

Compound Description: This compound showed remarkable activity against Candida albicans, with a MIC value of 0.0054 µmol/mL, surpassing the potency of fluconazole and miconazole [].

1-(4-Biphenylyl)-3-(1H-imidazol-1-yl)-1-propanone

Compound Description: This compound emerged as a broad-spectrum antifungal agent against 16 strains of Candida [].

(2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-(4-methylphenyl)hydrazinecarboxamide ((2E)-IPPMP)

Compound Description: This molecule is investigated for its potential use in managing neurological disorders []. Its functional groups and intermolecular/intramolecular interactions have been studied using vibrational spectral analysis and density functional theory calculations [].

N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine

Compound Description: This compound, incorporating an oxime functionality and an imidazole ring, is considered a potential precursor for developing new antifungal agents [].

(2E)-2-[1-Aryl-3-(1H-imidazol-1-yl)propylidene]-N-(aryl/H)hydrazinecarboxamides (6a–p)

Compound Description: These imidazole-containing arylsemicarbazones were studied for their anticonvulsant potential and neurotoxicity []. Several derivatives, especially compound 6p, exhibited promising anticonvulsant activity in the subcutaneous pentylenetetrazol (scPTZ) screen without showing neurotoxicity [].

cis-3-(1H-imidazol-1-yl)cyclohexanol-based ionic liquids

Compound Description: These optically active ionic liquids were synthesized via a chemoenzymatic approach utilizing lipase-catalyzed kinetic resolution []. They were studied for their potential as phase-transfer catalysts in the Michael addition of diethyl malonate to trans-chalcone and their toxicity against E. coli [].

3-aryl-5-[(aryloxy)alkyl]-3-[(1H-imidazol-1-yl)methyl]-2-methylisoxazolidines

Compound Description: This class of compounds was synthesized and evaluated for its in vitro antifungal activity []. Many derivatives, particularly halogen-substituted analogs, displayed significant potency against various fungal strains, including Trichophyton rubrum and Candida albicans [].

6-(1H-imidazol-1-ylmethyl)-3-methylbenzo[b]thiophene-2-carboxylic acid (71)

Compound Description: This compound exhibits potent thromboxane A2 synthetase (TxA2 synthetase) inhibitory activity in vitro and in vivo []. In conscious dogs, it demonstrated a similar activity profile to dazoxiben, a known TxA2 synthetase inhibitor [].

2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(4-methylphenyl)diazenyl]phenol

Compound Description: This compound's crystal structure has been analyzed, revealing specific details about its conformation and intermolecular interactions [].

1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione (11a)

Compound Description: This compound demonstrates high affinity for the AMPA receptor with a Ki value of 0.021 μM, surpassing the binding affinities of YM90K and NBQX []. It also exhibits over 100-fold selectivity for the AMPA receptor compared to the NMDA receptor and its glycine site [].

(2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-hydrazinecarboxamide derivatives (3a–h)

Compound Description: These compounds were analyzed using electrospray ionization mass spectrometry (ESI-MS/MS) with a pseudo-MS3 scan mode to elucidate their fragmentation pathways and characterize their structures []. This approach aimed to understand the influence of various substituents on the ionization and fragmentation processes of these derivatives [].

Zinc meso-tetra[3-(1H-imidazol-1-yl)phenyl]porphyrin (ZnP)

Compound Description: This porphyrin derivative was synthesized and investigated for its potential in supramolecular solar cells []. Two different immobilization approaches were studied: ZnP-A (axial coordination) and ZnP-Zn-A (edged binding), using a TiO2 electrode surface modified with isonicotinic acid [].

1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one

Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and packing in the solid state [].

(2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide (4)

Compound Description: The synthesis, spectroscopic characterization, and X-ray crystal structure of this new compound have been reported []. The (E)-configuration about the imine bond was confirmed by X-ray crystallography [].

Dichloridobis[3‐(1H‐imidazol‐1‐yl)‐1‐phenylpropan‐1‐one-κN3]cadmium(II)

Compound Description: This neutral mononuclear cadmium(II) complex has been structurally characterized by X-ray crystallography []. The Cd(II) ion adopts a distorted tetrahedral geometry, coordinated by two nitrogen atoms from two 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one ligands and two chloride ions [].

(4-chlorophenyl)({(E)-[3-(1H-imidazol-1-yl)-1- phenylpropylidene]amino}oxy)methanone

Compound Description: The crystal structure of this compound was determined using X-ray crystallographic techniques [].

({((1E)-3-(1H-Imidazol-1-yl)-1- phenylpropylidene)amino}oxy)(3,4,5-trimethoxyphenyl)- methanone

Compound Description: This potential anti-Candida agent's solid-state conformation and imine double bond configuration were investigated using X-ray crystallography [].

(1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine (4)

Compound Description: This compound was synthesized and characterized, and its (E)-configuration was confirmed via single-crystal X-ray diffraction []. It is considered a valuable intermediate for synthesizing new imidazole-containing antifungal agents [].

2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride (5)

Compound Description: This compound was designed as a potential prodrug with specific activity against anaerobic bacteria []. Its synthesis and biological activity were compared to its analogs, the α-bromo ketone (6) and α-fluoro ketone (7) [].

6-(1H-Imidazol-1-yl)- 7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione

Compound Description: This compound, part of a series of azaquinoxalinediones, was synthesized and evaluated for its ability to inhibit [3H]AMPA binding from rat whole brain []. Structure-activity relationship studies revealed that this compound exhibits distinct binding characteristics compared to its quinoxalinedione counterpart, YM90K [].

(2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-hydrazinecarboxamide derivatives

Compound Description: These chemical entities with diverse substituents were investigated using electrospray ionization mass spectrometry (ESI-MS/MS) in a pseudo-MS3 scan mode to study their fragmentation mechanisms [].

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl) acetamide Analogs

Compound Description: These compounds were synthesized using a convergent approach with 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI) as a key intermediate []. The synthesized analogs were characterized using spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry [].

catena-poly[[trans-bis­[3-(1H-imidazol-1-yl)-1-phenyl­propan-1-one-κN]manganese(II)]-di-μ-thio­cyanato-κ2N:S;κ2S:N]

Compound Description: This manganese(II) coordination polymer has been structurally characterized using X-ray crystallography []. The manganese ions are bridged by thiocyanate anions to form an infinite one-dimensional array, and these chains are further connected by π-π stacking interactions between the aromatic rings of the ligands [].

3-(1H-Imidazol-1-yl)propanenitrile

Compound Description: The structure of this compound, containing an ethylene group linking an imidazole ring and a nitrile group, has been determined [].

4‐[3‐(1H‐Imidazol‐1‐yl)propyl]‐3‐phenyl‐1H‐1,2,4‐triazol‐5(4H)‐one

Compound Description: The crystal structure of this compound, which contains two independent molecules in the asymmetric unit, has been determined [].

{N-[1-(1H-Benzimidazol-2-yl)ethyl-idene-κN]-3-(1H-imidazol-1-yl)propan-1-amine-κN}dibromidomercury(II)

Compound Description: The crystal structure of this mercury(II) complex, containing a tetrahedrally coordinated Hg(II) ion, has been reported [].

3-(1H-Imidazol-1-yl)propanaminium picrate

Compound Description: The crystal structure of this salt, which contains five independent cation-anion pairs in the asymmetric unit, has been reported [].

3-(1H-Imidazol-1-yl)propanaminium 2-carboxy-4,6-dinitrophenolate

Compound Description: The crystal structure of this salt, stabilized by various intermolecular interactions, including N—H⋯O and N—H⋯N hydrogen bonds, has been determined [].

3‐(1H‐Imidazol‐1‐yl)‐1‐(4‐methoxy­phen­yl)propan‐1‐one

Compound Description: The crystal structure of this compound, featuring intermolecular C—H⋯O, C—H⋯N, and C—H⋯π interactions, has been reported [].

Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate

Compound Description: The crystal structure of this compound, stabilized by O—H⋯N, O—H⋯O, and C—H⋯O hydrogen bonds, has been reported [].

1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea

Compound Description: The crystal structure of this compound, featuring E conformation about the imine bond and stabilized by intermolecular N—H⋯N hydrogen bonds, has been reported [].

1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea

Compound Description: The crystal structure of this compound, featuring E conformation about the imine bond and stabilized by various intermolecular interactions, has been determined [].

3-Ethyl-4-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-4H-1,2,4-triazole dihydrate

Compound Description: The crystal structure of this compound, stabilized by intermolecular O—H⋯N and O—H⋯O hydrogen bonds, has been determined [].

Source and Classification

The compound can be synthesized through various chemical reactions involving imidazole derivatives. It is classified as an amidine due to the presence of the amidine functional group, which contributes to its reactivity and biological activity. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with 1H-imidazole and 3-bromopropionitrile.
  2. Nucleophilic Substitution: In the first step, 1H-imidazole reacts with 3-bromopropionitrile in the presence of a base, such as sodium hydride or potassium carbonate. This reaction facilitates the nucleophilic substitution necessary to form the desired intermediate.
  3. Conversion to Amidine: The nitrile group in the intermediate is then converted to an amidine group through hydrolysis or other chemical transformations.
  4. Formation of Dihydrochloride Salt: Finally, the product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility for further applications.

In industrial production, continuous flow reactors may be employed to improve yield and efficiency, coupled with rigorous quality control measures to ensure product purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride can be represented as follows:

  • Molecular Formula: C₇H₁₃Cl₂N₅
  • Molecular Weight: Approximately 208.12 g/mol

The compound features:

  • An imidazole ring (five-membered ring containing two nitrogen atoms).
  • A propanimidamide side chain, which includes an amidine functional group.

The structural arrangement allows for potential hydrogen bonding and π-π interactions, crucial for its biological activity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride can participate in various chemical reactions:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in imidazole N-oxides.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride under anhydrous conditions.
  • Substitution: The imidazole ring can undergo electrophilic substitution reactions with alkyl halides or acyl chlorides, leading to diverse derivatives.

Common Reagents and Conditions

Reactions commonly utilize:

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.
  • Electrophiles: Alkyl halides or acyl chlorides, often requiring a base for activation.
Mechanism of Action

The mechanism of action for 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride primarily involves its interaction with specific biological targets:

  • It may bind to enzymes or receptors within biological systems, modulating their activity.
  • The imidazole ring facilitates hydrogen bonding and π interactions, enhancing binding affinity and specificity towards target molecules.

This interaction profile suggests potential therapeutic applications in areas such as antimicrobial and anticancer research .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to its dihydrochloride form.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards electrophiles due to the presence of the imidazole ring and amidine group.

Relevant analyses such as melting point determination and spectral characterization (NMR, IR) are essential for confirming the identity and purity of synthesized compounds .

Applications

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride finds applications across various scientific fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Utilized in studies related to enzyme mechanisms and protein-ligand interactions.
  • Medicine: Investigated for potential therapeutic properties including antimicrobial and anticancer activities.
  • Industry: Employed in developing new materials and chemical processes .

Properties

CAS Number

1172866-14-6

Product Name

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride

IUPAC Name

3-imidazol-1-ylpropanimidamide;dihydrochloride

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.09

InChI

InChI=1S/C6H10N4.2ClH/c7-6(8)1-3-10-4-2-9-5-10;;/h2,4-5H,1,3H2,(H3,7,8);2*1H

InChI Key

UKHMLAYKXDUAAF-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CCC(=N)N.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.